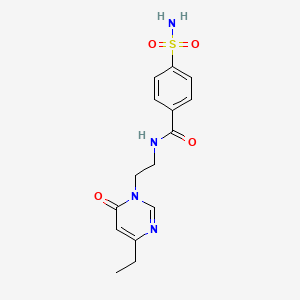

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a compound that belongs to the class of sulfonamide-based drugs. It is commonly used in scientific research as a tool to study various biochemical and physiological processes.

Applications De Recherche Scientifique

Sulfonamide Inhibitors: A Patent Review 2013-Present

Sulfonamide compounds, including structures similar to "N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide," play a crucial role in modern therapy for bacterial infections and conditions caused by other microorganisms. They serve as the backbone for a variety of clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Furthermore, sulfonamides have found applications as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This class of compounds continues to be valuable for drug development across multiple conditions, including cancer, glaucoma, and inflammation (I. Gulcin & P. Taslimi, 2018).

The Role of Sulfamide Derivatives in Medicinal Chemistry

Sulfamide derivatives, which are closely related to sulfonamides, have been explored for their potential in medicinal chemistry, indicating the versatility and value of these functional groups in developing therapeutic agents. The sulfamide functionality, found in drugs like the broad-spectrum antibiotic doripenem, shows potential for forming electrostatic interactions with protein and other targets, highlighting the importance of such groups in drug design and development (A. Reitz, Garry R. Smith, & M. H. Parker, 2009).

Sulfonamides: A Patent Review (2008 – 2012)

The review emphasizes the diversity of sulfonamide applications, particularly in the context of carbonic anhydrase inhibitors (CAIs) and cyclooxygenase 2 (COX2) inhibitors. It also underscores the ongoing need for novel sulfonamides in treating glaucoma and cancer, showcasing the continuous innovation and application of these compounds in medicinal chemistry (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Propriétés

IUPAC Name |

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-2-12-9-14(20)19(10-18-12)8-7-17-15(21)11-3-5-13(6-4-11)24(16,22)23/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,16,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZJOTVEBULZHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)

![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)

![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)

![8-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565648.png)

![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2565649.png)